

Thiodigalactoside: A Versatile Tool for Interrogating Carbohydrate-Protein Interactions

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Compound of Interest

Compound Name: Thiodigalactoside

Cat. No.: B1682805

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Thiodigalactoside (TDG) is a non-metabolizable synthetic disaccharide that serves as a potent competitive inhibitor of galectins, a family of β -galactoside-binding proteins.[1] Its stability and high affinity for the carbohydrate recognition domain (CRD) of galectins make it an invaluable tool for studying the myriad biological processes mediated by these lectins.[2][3] These processes include cell-cell adhesion, immune regulation, angiogenesis, and cancer progression.[3][4] This document provides detailed application notes and experimental protocols for utilizing TDG in carbohydrate-protein interaction studies.

Physicochemical Properties and Handling

Thiodigalactoside (β -D-galactopyranosyl 1-thio- β -D-galactopyranoside) is a crystalline solid with a molecular weight of 358.36 g/mol.[5] It is soluble in organic solvents like DMSO and dimethylformamide, and its solubility in aqueous buffers such as PBS (pH 7.2) is approximately 10 mg/mL.[5] For biological experiments, it is recommended to prepare fresh aqueous solutions.[5] While TDG is generally considered non-hazardous, standard laboratory safety precautions such as wearing gloves and eye protection should be observed.[6][7]

Applications in Research and Drug Development

TDG and its derivatives are instrumental in a variety of applications aimed at understanding and targeting galectin functions:

- **Affinity Chromatography:** TDG can be immobilized on a solid support to create an affinity matrix for the purification of galectins from complex biological samples.[\[8\]](#)[\[9\]](#)
- **Competitive Binding Assays:** As a known inhibitor, TDG is widely used as a competitor in various binding assays (e.g., ELISA, Surface Plasmon Resonance) to determine the binding affinity and specificity of other potential ligands for galectins.[\[3\]](#)
- **In Vitro Functional Assays:** TDG is employed to block galectin-mediated cellular processes in vitro, such as cell adhesion, migration, and apoptosis, thereby elucidating the role of galectins in these events.[\[3\]](#)
- **In Vivo Studies:** In animal models, TDG has been used to investigate the therapeutic potential of galectin inhibition in diseases like cancer and fibrosis.[\[3\]](#)[\[10\]](#)
- **Drug Development:** TDG serves as a scaffold for the rational design and synthesis of more potent and selective galectin inhibitors with therapeutic potential.[\[11\]](#)[\[12\]](#)

Quantitative Binding Data

The binding affinities of **thiodigalactoside** and its derivatives for various galectins are crucial for experimental design and data interpretation. The following table summarizes key quantitative data from the literature.

Ligand	Galectin Target	Method	Dissociation Constant (Kd)	IC50	Reference
Thiodigalactoside (TDG)	Galectin-1	Isothermal Titration Calorimetry (ITC)	24 μ M	-	[1] [13]
Thiodigalactoside (TDG)	Galectin-3	Isothermal Titration Calorimetry (ITC)	49 μ M	-	[1] [13]
Thiodigalactoside (TDG)	Galectin-1	Fluorescence Polarization Assay	24 μ M	-	[2]
Thiodigalactoside (TDG)	Galectin-3	Fluorescence Polarization Assay	49 μ M	-	[2]
TDG-BSA Conjugate (11)	Galectin-3	Solid-Phase Binding Assay	-	1.88 nM	[2]
TDG-BSA Conjugate (12)	Galectin-3	Competitive Inhibition Assay	-	Significantly lower than monovalent TDG	[12]
Lactose	Galectin-1	Isothermal Titration Calorimetry (ITC)	190 μ M	-	[2]
Lactose	Galectin-3	Isothermal Titration Calorimetry (ITC)	220 μ M	-	[2]

N-Acetyllactosamine	Galectin-3	Isothermal Titration Calorimetry (ITC)	67 μ M	-	[2]
TD139 (TDG derivative)	Galectin-3	Isothermal Titration Calorimetry (ITC)	68 nM	-	[1]

Experimental Protocols

Protocol 1: Purification of Galectins using Thiodigalactoside-Affinity Chromatography

This protocol describes the purification of galectins from a cell lysate using a TDG-coupled affinity column.

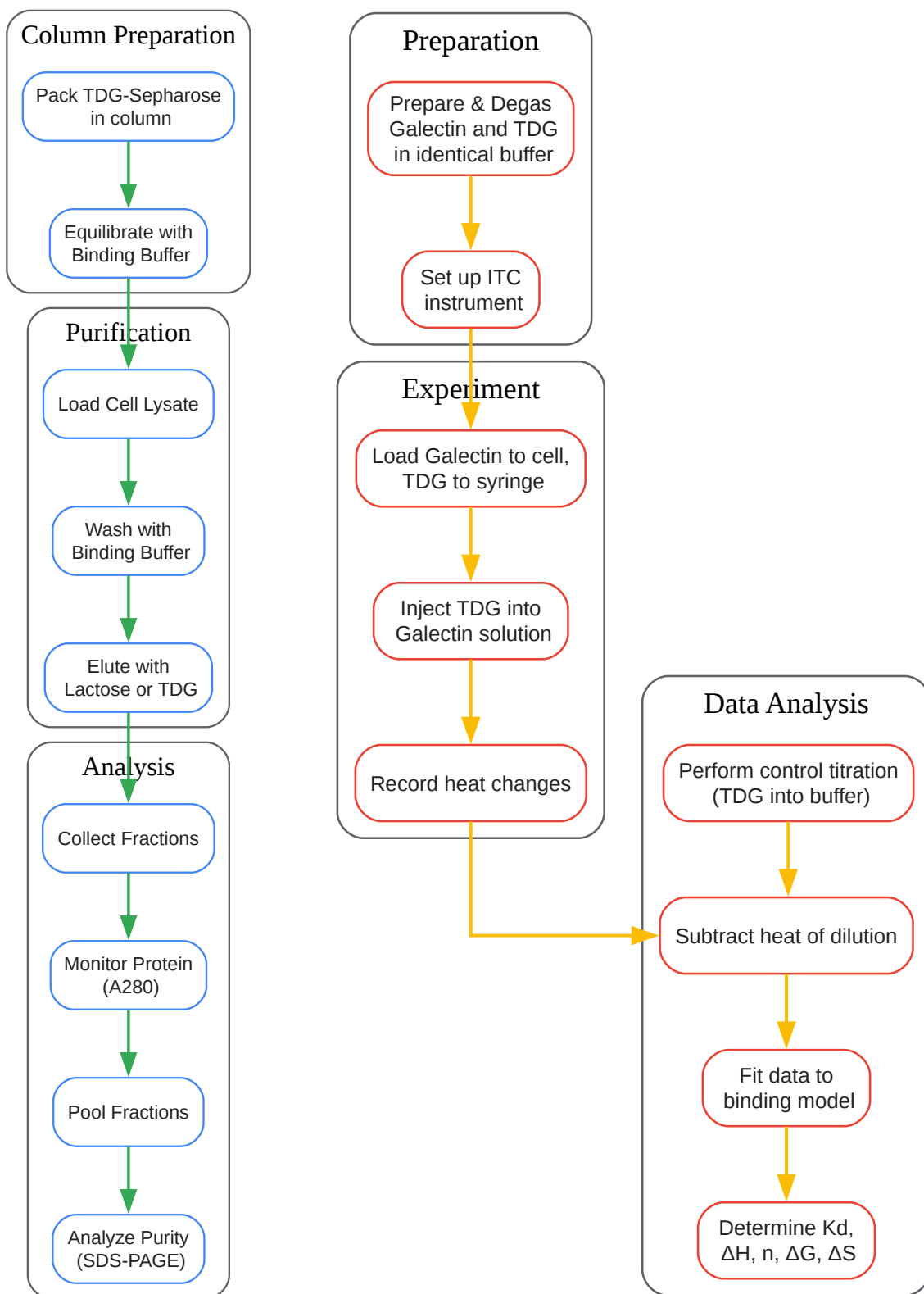
Materials:

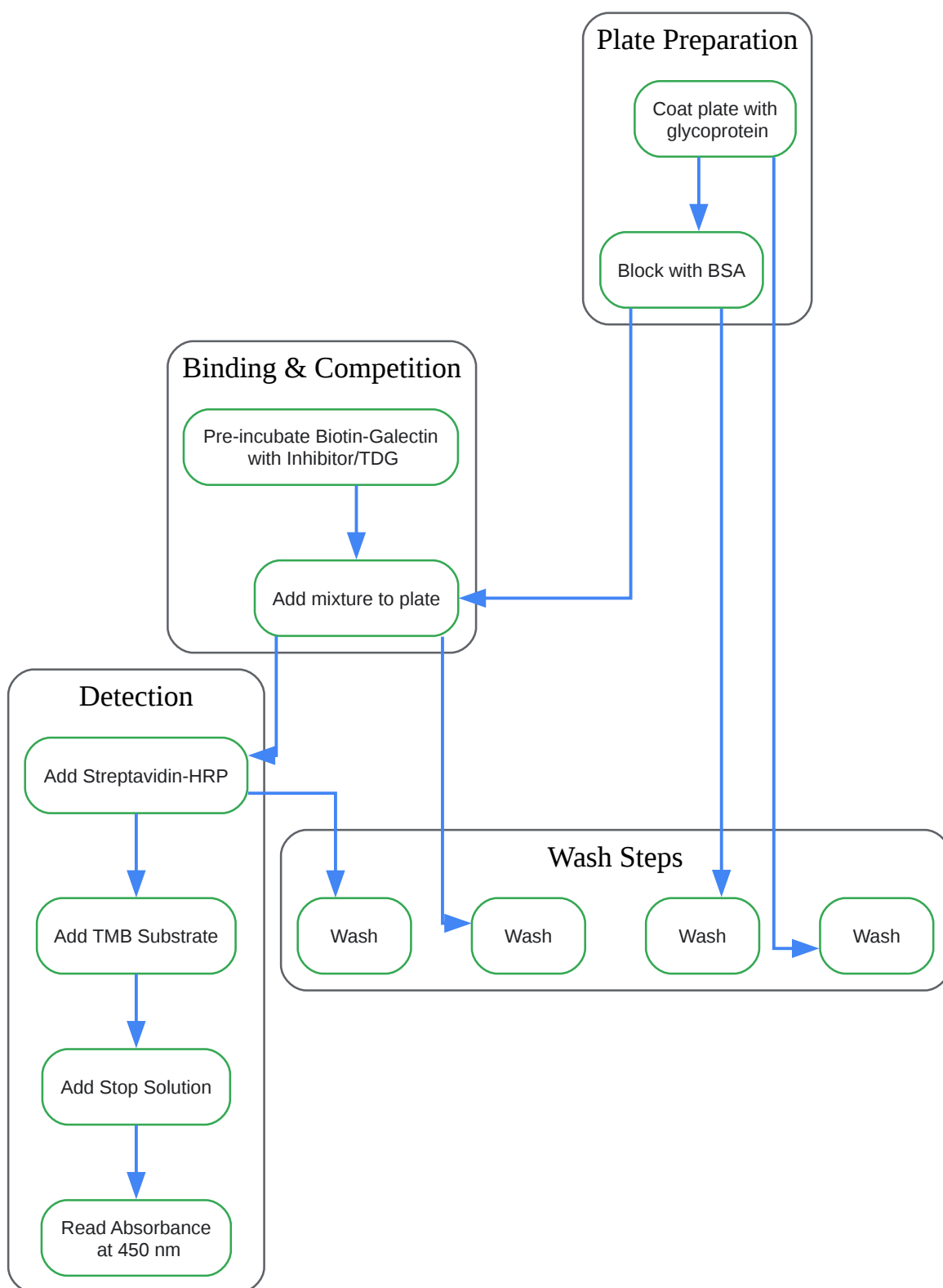
- TDG-Sepharose or similar TDG-coupled resin
- Chromatography column
- Cell lysate containing the target galectin
- Binding Buffer: Phosphate-buffered saline (PBS), pH 7.4
- Elution Buffer: 0.1 M lactose or 0.1 M TDG in PBS
- Neutralization Buffer: 1 M Tris-HCl, pH 8.0
- Spectrophotometer or protein assay reagents

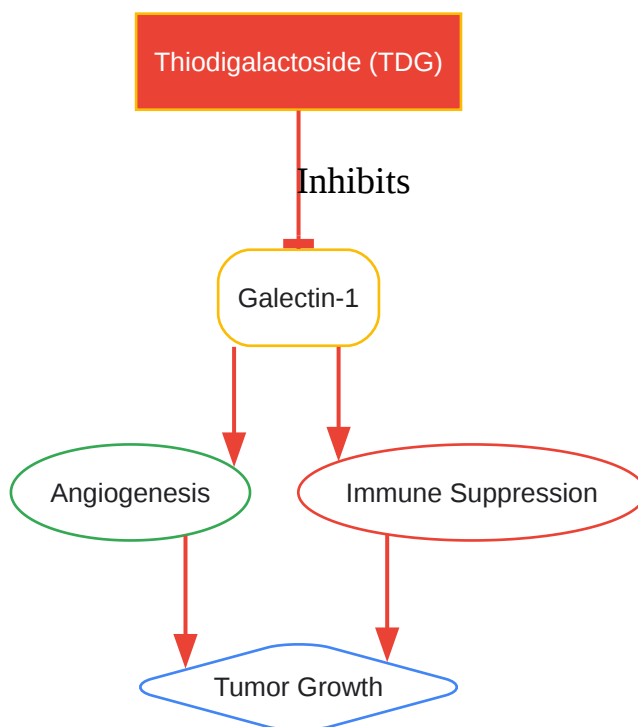
Procedure:

- Column Preparation: Pack the chromatography column with the TDG-Sepharose resin according to the manufacturer's instructions.

- **Equilibration:** Equilibrate the column by washing with 5-10 column volumes of Binding Buffer.
- **Sample Loading:** Apply the clarified cell lysate to the column at a slow flow rate (e.g., 0.5 mL/min) to allow for efficient binding of the galectin to the TDG ligand.
- **Washing:** Wash the column with 10-20 column volumes of Binding Buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
- **Elution:** Elute the bound galectin by applying the Elution Buffer to the column. The competitor (lactose or free TDG) will displace the galectin from the resin.
- **Fraction Collection:** Collect fractions of the eluate.
- **Protein Detection:** Monitor the protein concentration in the collected fractions using a spectrophotometer at 280 nm or a suitable protein assay.
- **Neutralization (if necessary):** If using an acidic elution buffer, neutralize the collected fractions with Neutralization Buffer.
- **Pooling and Analysis:** Pool the fractions containing the purified galectin. Analyze the purity by SDS-PAGE and confirm the identity by Western blotting or mass spectrometry.







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